1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione
Brand Name: Vulcanchem
CAS No.: 54185-68-1
VCID: VC18445977
InChI: InChI=1S/C5H3N5O2/c11-4-2-3(6-1-7-4)9-10-5(12)8-2/h1H,(H,8,10,12)(H,6,7,9,11)
SMILES:
Molecular Formula: C5H3N5O2
Molecular Weight: 165.11 g/mol

1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione

CAS No.: 54185-68-1

Cat. No.: VC18445977

Molecular Formula: C5H3N5O2

Molecular Weight: 165.11 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione - 54185-68-1

Specification

CAS No. 54185-68-1
Molecular Formula C5H3N5O2
Molecular Weight 165.11 g/mol
IUPAC Name 2,6-dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione
Standard InChI InChI=1S/C5H3N5O2/c11-4-2-3(6-1-7-4)9-10-5(12)8-2/h1H,(H,8,10,12)(H,6,7,9,11)
Standard InChI Key LPJIMSGQKAAJES-UHFFFAOYSA-N
Canonical SMILES C1=NC2=NNC(=O)N=C2C(=O)N1

Introduction

Synthesis and Preparation

The synthesis of heterocyclic compounds like 1,2-Dihydropyrimido[5,4-e] triazine-3,5-dione often involves multi-step reactions, including condensation reactions and ring closure processes. For similar compounds, methods may involve the use of appropriate starting materials such as pyrimidine or triazine derivatives, followed by chemical modifications to achieve the desired structure.

Biological Activities

While specific biological activities of 1,2-Dihydropyrimido[5,4-e] triazine-3,5-dione are not well-documented, related compounds have shown potential as anti-inflammatory, analgesic, and anticancer agents. For example, thienotriazolopyrimidines have demonstrated significant anti-inflammatory and analgesic activities with a good safety profile .

CompoundBiological ActivityReference
ThienotriazolopyrimidinesAnti-inflammatory and analgesic
Pyrimido[1,2-a] triazinesAnticancer and antibacterial

Research Findings and Future Directions

Given the limited information available on 1,2-Dihydropyrimido[5,4-e] triazine-3,5-dione, future research should focus on its synthesis, characterization, and biological evaluation. The compound's potential as a scaffold for drug design could be explored by modifying its structure to enhance biological activity.

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